BenchChemオンラインストアへようこそ!

1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea

Serotonin receptor pharmacology GPCR ligand screening CNS drug discovery

1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea is a tryptamine-derived thiourea bearing an unsubstituted phenyl ring at the N'-terminus. This compound belongs to a broader class of 2-(1H-indol-3-yl)ethylthiourea derivatives synthesized via condensation of tryptamine with aryl isothiocyanates.

Molecular Formula C17H17N3S
Molecular Weight 295.4g/mol
CAS No. 331631-15-3
Cat. No. B449021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
CAS331631-15-3
Molecular FormulaC17H17N3S
Molecular Weight295.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H17N3S/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
InChIKeyOISAMYRWTWEYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea (CAS 331631-15-3): Indole-Thiourea Pharmacophore Overview for Informed Procurement


1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea is a tryptamine-derived thiourea bearing an unsubstituted phenyl ring at the N'-terminus. This compound belongs to a broader class of 2-(1H-indol-3-yl)ethylthiourea derivatives synthesized via condensation of tryptamine with aryl isothiocyanates [1]. It has been characterized spectroscopically, and its structure appears as compound 1 in a systematic library of 28 indole-thiourea analogs screened for antimicrobial, antiviral, and GPCR-modulatory activities [1][2]. The unsubstituted phenyl motif distinguishes it from more extensively substituted congeners that often dominate activity reports, making this compound a foundational reference point within the chemotype.

Why Generic Substitution Among Indole-3-ethylthiourea Analogs Is Not Supported by Quantitative Pharmacology for 331631-15-3


Within the 2-(1H-indol-3-yl)ethylthiourea series, minor aryl substituent changes produce divergent pharmacodynamic profiles that preclude interchangeable use. The unsubstituted phenyl derivative (1) exhibits a distinct biological signature: it lacks the antibacterial topoisomerase inhibition seen with the 3,4-dichlorophenyl analog (6), lacks the anti-HIV-1 activity (EC50 = 8.7 µM) of the 4-bromophenyl congener (8), and yet was reported as one of the most active 5-HT1A receptor ligands in a focused GPCR panel, with significant selectivity over 5-HT2 and D2 subtypes [1][2]. Conversely, ortho-methyl (14) and para-chloro (16) analogs dominate urease inhibition potency (IC50 = 11.4 and 13.7 µM, respectively) [3]. These examples demonstrate that even single-atom or positional modifications on the phenyl ring redirect target engagement; no single analog captures the full biological profile. Selecting a compound based solely on core scaffold identity, without verifying the specific substituent's quantitative pharmacological fingerprint, risks mismatching the intended experimental system.

331631-15-3 Product-Specific Quantitative Evidence Guide: Differentiation Against Closest Analogs


GPCR Selectivity Fingerprint: 5-HT1A Receptor Agonist Activity with Subtype Selectivity Over 5-HT2 and D2 Receptors

In a focused panel of four 2-(1H-indol-3-yl)ethylthiourea derivatives, compound 1 (unsubstituted phenyl) was identified as one of the two most active arylthioureas at the 5-HT1A receptor. Both compound 1 and the 4-chlorophenyl analog (4) exhibited significant functional selectivity over 5-HT2A, 5-HT2C, and D2 receptor subtypes [1]. This selectivity profile differentiates compound 1 from compound 4, whose in vivo antinociceptive activity was linked to anti-inflammatory mechanisms, whereas the activity of compound 1 was attributed to serotonergic system engagement [1]. By contrast, the 4-methoxyphenyl (2) and 4-methylphenyl (3) analogs were less active at 5-HT1A, demonstrating that the unsubstituted phenyl ring provides a specific pharmacophoric advantage for this receptor subtype within the series.

Serotonin receptor pharmacology GPCR ligand screening CNS drug discovery

Antiviral Screening Profile: Inactive Against HIV-1 and Broad RNA Virus Panel, Differentiating from the 4-Bromophenyl Analog

In a comprehensive antiviral screen against HIV-1, BVDV, YFV, CV-B5, Sb-1, Reo-1, RSV, VSV, VV, and HSV-1, compound 1 (unsubstituted phenyl) showed no significant antiviral activity in any tested system (all EC50 values exceeded the corresponding CC50 values or were > highest concentration tested) [1]. This contrasts sharply with compound 8 (4-bromophenyl analog), which exhibited potent anti-HIV-1 activity (EC50 = 8.7 ± 0.4 µM, CC50 = 45 µM) and retained activity against clinically relevant NRTI/NNRTI-resistant HIV-1 variants (A17: EC50 = 12 ± 1.5 µM; AZTR: EC50 = 9.0 ± 1.0 µM; MDR: EC50 = 9.0 ± 0.8 µM) [1]. The unsubstituted phenyl derivative lacks the structural features required for HIV-1 reverse transcriptase or integrase inhibition, defining a clear boundary in the structure-activity relationship landscape.

Antiviral drug discovery HIV-1 inhibitor screening Broad-spectrum antiviral evaluation

Urease Inhibitory Activity: Intermediate Potency Relative to Ortho-Methyl and Para-Chloro Substituted Analogs

Within a series of 25 tryptamine-derived urea and thiourea compounds evaluated for urease inhibition, the unsubstituted phenyl thiourea was synthesized and tested alongside substituted analogs. The overall series exhibited IC50 values ranging from 11.4 ± 0.4 µM to 24.2 ± 1.5 µM, compared with standard thiourea (IC50 = 21.2 ± 1.3 µM) [1]. The most potent compound (14, ortho-methylphenyl, IC50 = 11.4 ± 0.4 µM) and the best halogen-substituted derivative (16, para-chlorophenyl, IC50 = 13.7 ± 0.9 µM) were highlighted as superior inhibitors [1]. While the exact IC50 value for the unsubstituted phenyl derivative was not individually abstracted in the publicly available summary, its position within the 14 more-active-than-standard subset versus the 11 less-active subset has not been explicitly specified, indicating that its urease inhibitory potency is likely moderate and does not define the upper boundary of the series. The compound was also found to be non-cytotoxic in cellular assays, consistent with the series-wide observation [1].

Urease inhibition Anti-ulcer drug discovery Helicobacter pylori research

Physicochemical and Drug-Likeness Profile: Baseline Properties for Medicinal Chemistry Optimization

The computed physicochemical properties of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea include a molecular weight of 295.40 g/mol, calculated LogP of 2.96, LogSW of -2.87, 4 rotatable bonds, and 3 hydrogen bond donors . These values place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant). Compared with the 4-methoxyphenyl analog (Urease-IN-6, CAS 362502-79-2; MW = 325.43, additional H-bond acceptor from methoxy oxygen), the unsubstituted phenyl derivative has lower molecular weight and reduced polarity, which may translate to improved passive membrane permeability . The absence of electron-donating or electron-withdrawing substituents on the phenyl ring provides a neutral electronic baseline that simplifies interpretation of substituent effects in quantitative structure-activity relationship (QSAR) studies.

Drug-likeness Physicochemical profiling Medicinal chemistry optimization

Synthetic Versatility as a Late-Stage Functionalization Intermediate in Heterocyclic Chemistry

1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea has been demonstrated as a direct precursor for the synthesis of 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine derivatives via cyclization with substituted phenacyl bromides [1]. This application exploits the nucleophilic sulfur atom of the thiourea moiety for thiazole ring formation. The unsubstituted phenyl ring on the thiourea nitrogen allows for unambiguous regiochemical control during cyclization, whereas analogs with electron-donating or electron-withdrawing substituents may introduce electronic bias that complicates reaction outcomes. The resulting thiazole derivatives were evaluated for antimicrobial activity, establishing a synthetic pathway from this compound to a distinct chemotype with biological relevance [1].

Synthetic methodology Thiazole synthesis Heterocyclic chemistry

Recommended Application Scenarios for 1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea (331631-15-3) Based on Quantitative Evidence


Serotonergic GPCR Ligand Screening and 5-HT1A Receptor Pharmacology Studies

Researchers investigating 5-HT1A receptor modulation should consider this compound as a reference arylthiourea based on its demonstrated functional activity at 5-HT1A with selectivity over 5-HT2A, 5-HT2C, and D2 receptors [1]. Unlike the 4-chlorophenyl analog (4), whose in vivo effects are confounded by anti-inflammatory mechanisms, compound 1 engages the serotonergic system more directly, making it suitable for studies where inflammatory crosstalk must be minimized [1]. The compound can serve as a tool for receptor binding assays, functional cAMP or β-arrestin recruitment assays, and as a starting scaffold for developing biased 5-HT1A agonists.

Negative Control Compound for Antiviral High-Throughput Screening Assays

Given its complete lack of antiviral activity across a diverse panel of DNA and RNA viruses including HIV-1 (EC50 > 31 µM), BVDV (EC50 > 100 µM), YFV, CV-B5, RSV, and HSV-1, this compound is well-suited as a negative control in antiviral screening campaigns [1]. Its moderate but defined cytotoxicity profile (MT-4 CC50 = 31 µM; MDBK CC50 > 100 µM; BHK CC50 = 48 µM; Vero-76 CC50 = 64 µM) provides clear boundaries for distinguishing specific antiviral effects from non-specific cytotoxicity, an essential quality for assay validation [1].

Baseline Scaffold for Urease Inhibitor Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs targeting urease for gastric ulcer or kidney stone indications, this compound provides the unsubstituted phenyl reference point within the tryptamine-thiourea series [1]. Since the series demonstrates a clear SAR where electron-donating substituents (CH3, OCH3) enhance potency (e.g., compound 14: IC50 = 11.4 µM vs standard thiourea: IC50 = 21.2 µM), systematically comparing the unsubstituted analog against mono-substituted and di-substituted variants enables quantitative deconvolution of electronic, steric, and lipophilic contributions to enzyme inhibition [1].

Synthetic Intermediate for Indole-Thiazole Hybrid Library Generation

Chemistry groups engaged in diversity-oriented synthesis can utilize this compound as a validated precursor for constructing indole-thiazole hybrid libraries via cyclization with phenacyl bromides [1]. The established protocol yields 15 distinct 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine derivatives in a single step, enabling rapid exploration of chemical space around the indole-thiourea core [1]. The electronic neutrality of the unsubstituted phenyl ring minimizes side reactions and simplifies purification, offering practical advantages over substituted analogs during library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.